molecular formula C13H12N4O B12963244 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 55643-80-6

7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12963244
CAS No.: 55643-80-6
M. Wt: 240.26 g/mol
InChI Key: PVFGNJVSLCYWQG-UHFFFAOYSA-N
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Description

7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the Dimroth rearrangement, which is a convenient method for synthesizing triazolopyrimidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and the Dimroth rearrangement allows for efficient and scalable production, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of the methoxy group can lead to the formation of reactive iminoquinones . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with altered biological activities. These derivatives are often studied for their potential therapeutic applications, such as anticancer or antimicrobial properties .

Scientific Research Applications

7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential as a CDK2 inhibitor, which targets tumor cells selectively and shows promising anticancer activity . Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

In the field of material sciences, this compound is used in the development of new materials with unique properties. Its diverse biological activities make it a valuable compound for various research applications.

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. As a CDK2 inhibitor, it binds to the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine include other triazolopyrimidines, such as 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

Uniqueness: The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities. Its methoxy and phenyl groups contribute to its potent CDK2 inhibitory activity, making it a valuable compound for cancer research and therapy .

Properties

CAS No.

55643-80-6

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

7-methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C13H12N4O/c1-9-14-12(18-2)8-11-15-13(16-17(9)11)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

PVFGNJVSLCYWQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NC(=NN12)C3=CC=CC=C3)OC

Origin of Product

United States

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